molecular formula C9H17NO2S2 B12964610 tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 89278-15-9

tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate

Cat. No.: B12964610
CAS No.: 89278-15-9
M. Wt: 235.4 g/mol
InChI Key: AJALSQLGQJHLDV-UHFFFAOYSA-N
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Description

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is an organic compound that features a tert-butyl ester group and a dimethylcarbamothioylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of tert-butyl bromoacetate with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or thioester positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.

Medicine

In medicine, tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include thiol-disulfide exchange reactions or nucleophilic attack on electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl 2-(substituted benzamido)phenylcarbamate
  • 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides

Uniqueness

tert-Butyl 2-((dimethylcarbamothioyl)thio)acetate is unique due to its combination of a tert-butyl ester and a dimethylcarbamothioylthio group. This structural arrangement imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and research.

Biological Activity

tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C8H15N2O2S2C_8H_{15}N_2O_2S_2. The presence of the tert-butyl group contributes to its lipophilicity, while the dimethylcarbamothioyl and sulfanyl moieties may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : Some thioester derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
  • Antimicrobial Activity : There is evidence that sulfanyl-containing compounds can possess antimicrobial properties, making them candidates for further investigation in treating infections.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds structurally related to this compound. Here are some notable findings:

  • Anticancer Activity : A study demonstrated that thioester derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Such compounds showed promise as potential anticancer agents by disrupting cellular proliferation signals.
  • Neuroprotective Effects : Research indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
  • Inhibition of Pathogenic Bacteria : A comparative analysis showed that thioesters, including those similar to this compound, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents.

Data Summary Table

The following table summarizes key data on the biological activity of this compound and related compounds:

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
NeuroprotectionModulates ROS levels
AntimicrobialInhibits growth of pathogenic bacteria

Properties

CAS No.

89278-15-9

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

tert-butyl 2-(dimethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S2/c1-9(2,3)12-7(11)6-14-8(13)10(4)5/h6H2,1-5H3

InChI Key

AJALSQLGQJHLDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC(=S)N(C)C

Origin of Product

United States

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